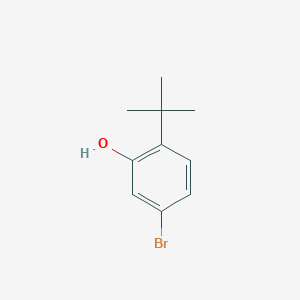

5-Bromo-2-tert-butylphenol

Description

Contextual Significance of Halogenated Phenols in Modern Organic Chemistry

Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms. iitk.ac.in The presence of halogens, such as bromine, significantly influences the electronic properties and reactivity of the phenol ring. wikipedia.org The hydroxyl group (-OH) of a phenol is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions. openstax.org This inherent reactivity, combined with the effects of the halogen substituent, makes halogenated phenols versatile building blocks in organic synthesis. google.com

The introduction of a bromine atom can enhance the biological activity of phenolic compounds and provide a reactive handle for further chemical transformations through reactions like cross-coupling, which are fundamental to the construction of complex molecules. Furthermore, the steric bulk of substituents like the tert-butyl group can direct the regioselectivity of subsequent reactions, offering a level of control that is highly valued in synthetic design. mdpi.com Halogenated phenols are utilized in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and polymers, with the halogen atoms often contributing to properties such as fire retardancy in the final materials. google.com

Overview of Key Academic Research Trajectories for 5-Bromo-2-tert-butylphenol

Academic research involving this compound primarily revolves around its utility as a key intermediate in the synthesis of more complex molecules. Its unique substitution pattern, featuring a bulky tert-butyl group ortho to the hydroxyl group and a bromine atom meta to it, makes it a valuable precursor for creating specifically substituted aromatic compounds.

One significant research trajectory is its use in the synthesis of ligands for metal complexes. For instance, it serves as a starting material for the creation of pyrazolate-based metallosalen complexes. rsc.org The synthesis involves the bromination of 2-tert-butylphenol (B146161) to yield 4-bromo-2-tert-butylphenol (B178157), which is then further functionalized. rsc.org While this example highlights a related isomer, the underlying principle of using brominated tert-butylphenols as precursors for ligand synthesis is a key area of investigation.

Another prominent research avenue is its application in the development of novel organic materials. Substituted phenols are known to be precursors for polymers and resins. google.com The bromine atom on the aromatic ring of this compound can be a site for polymerization reactions or for grafting onto other polymer backbones to impart specific properties.

Current Research Landscape and Future Directions for This Phenolic Compound

The current research landscape for this compound is characterized by its application as a building block in organic synthesis. Researchers are actively exploring its use in the preparation of new compounds with potential applications in medicinal chemistry and material science. The synthesis of this compound itself is an area of interest, with methods being developed to achieve high yields and purity. One documented synthesis involves the reaction of 2-tert-butylphenol with N-bromosuccinimide (NBS) in hexafluoroisopropanol (HFIP), resulting in a high yield of the desired product. rsc.org

Future research is likely to expand into several key areas. A significant direction will be the exploration of its biological activity. While research on the specific biological properties of this compound is not extensively documented, related brominated phenolic compounds have shown potential antimicrobial and antioxidant properties. This suggests that this compound and its derivatives could be promising candidates for investigation in drug discovery programs.

Furthermore, the development of "green" and more efficient synthetic routes to this compound and its derivatives will continue to be a focus. This includes the use of less hazardous reagents and solvents and the development of catalytic methods to improve sustainability. The unique electronic and steric properties of this compound will also likely be exploited in the design of new catalysts and functional materials with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVASYFONLONAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438236 | |

| Record name | 5-BROMO-2-TERT-BUTYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30715-50-5 | |

| Record name | 5-BROMO-2-TERT-BUTYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 2 Tert Butylphenol

Historical Development of Synthetic Routes to Substituted Phenols

The synthesis of phenols dates back to their initial extraction from coal tar in the 19th century. numberanalytics.com Early commercial production involved the sulfonation of benzene (B151609) followed by alkaline hydrolysis, a method plagued by low yields and undesirable byproducts. numberanalytics.com Over time, more sophisticated methods for creating substituted phenols have been developed, driven by the need for specific isomers for various industrial applications.

Historically, the synthesis of substituted phenols relied heavily on electrophilic aromatic substitution on the phenol (B47542) ring. numberanalytics.com However, controlling the regioselectivity of these reactions proved to be a significant challenge. For instance, the direct bromination of phenols often leads to a mixture of ortho, para, and polybrominated products. google.com Similarly, Friedel-Crafts alkylation, another common method, also presented difficulties in achieving selective substitution, particularly for creating specific isomers like 2-tert-butylphenol (B146161). thieme-connect.comtandfonline.com The preparation of meta-substituted phenols has been particularly challenging due to the directing effects of existing substituents. gaylordchemical.com

The development of the cumene (B47948) process, which involves the alkylation of benzene with propylene (B89431) to form cumene, followed by oxidation and cleavage to produce phenol and acetone, marked a significant advancement in phenol synthesis. numberanalytics.com While efficient for phenol itself, the synthesis of specifically substituted phenols required further innovation. Early methods for producing ortho-tert-butylphenols, which are valuable as antioxidants, involved reacting phenol with isobutylene (B52900) in the presence of alkylation catalysts. google.com However, many of these catalysts favored para-substitution, necessitating a search for more selective ortho-directing catalysts like aluminum phenoxide. google.com

Contemporary Strategies for Regioselective Bromination and tert-Butylation of Phenolic Substrates

Modern synthetic chemistry offers a range of strategies to achieve the regioselective synthesis of compounds like 5-Bromo-2-tert-butylphenol. These methods often involve carefully controlling reaction conditions and utilizing specific reagents and catalysts to direct the substitution to the desired positions on the phenol ring.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution remains a cornerstone of phenol functionalization. numberanalytics.com The synthesis of this compound can be approached by first introducing the tert-butyl group and then the bromine atom, or vice versa.

Direct bromination of 2-tert-butylphenol using molecular bromine (Br₂) can be employed. The tert-butyl group at the 2-position sterically hinders the adjacent positions, and the hydroxyl group directs electrophilic substitution to the ortho and para positions. This leads to the preferential bromination at the 4- and 6-positions. To achieve the desired 5-bromo isomer (which is equivalent to 4-bromo-2-tert-butylphenol (B178157) due to numbering conventions), the starting material would be 2-tert-butylphenol. A process for the selective para-bromination of 2-tert-butylphenol has been developed using a solution of bromine in ethyl acetate (B1210297) at low temperatures (0°C), resulting in high yields of 4-bromo-2-tert-butylphenol. google.com

Alternatively, starting with p-bromophenol, one could introduce the tert-butyl group. However, direct Friedel-Crafts tert-butylation of p-bromophenol is often challenging.

A mild and metal-free bromination method using a combination of bis(trifluoroacetoxy)iodobenzene and trimethylsilyl (B98337) bromide has been developed for arenes, leading to para-brominated products in high yields for mono-substituted activated arenes. sci-hub.se Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction of 2-tert-butylphenol with NBS in hexafluoroisopropanol (HFIP) in an ice bath has been shown to produce 4-bromo-2-tert-butylphenol in high yield. rsc.org

The table below summarizes some electrophilic bromination methods for phenolic substrates.

| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Yield | Reference |

| 2-tert-butylphenol | Bromine | Ethyl acetate | 4-bromo-2-tert-butylphenol | 91% | google.com |

| 2-tert-butylphenol | N-Bromosuccinimide | Hexafluoroisopropanol | 4-bromo-2-tert-butylphenol | 96% | rsc.org |

| Phenol | N-Bromosaccharin | Tungstophosphoric acid | Tribromophenol | 95% | iau.ir |

| 4-tert-butylphenol (B1678320) | H₂O₂-HBr | Water | 2-bromo-4-tert-butylphenol | Quantitative | researchgate.net |

Metal-Catalyzed Synthetic Pathways for C-Br Bond Formation

Metal-catalyzed reactions have emerged as powerful tools for the selective formation of carbon-bromine (C-Br) bonds. researchgate.net These methods often offer advantages in terms of regioselectivity and functional group tolerance compared to traditional electrophilic bromination.

While direct metal-catalyzed bromination of 2-tert-butylphenol to form the 5-bromo isomer is not extensively documented, related transformations highlight the potential of this approach. For instance, ruthenium-catalyzed meta-selective C-H bromination of 2-phenylpyridine (B120327) derivatives has been reported, demonstrating the ability of metal catalysts to direct bromination to otherwise disfavored positions. researchgate.net

Nickel-catalyzed cross-coupling reactions are also a significant area of research. thieme-connect.com Although typically used for forming C-C or C-N bonds, modifications of these systems could potentially be adapted for selective C-Br bond formation. Furthermore, nickel catalysis has been employed in the synthesis of phenols from aryl halides using nitrous oxide as an oxygen source, showcasing the versatility of nickel in phenol chemistry. nih.gov

Electrochemical methods, which can be considered a form of metal-catalysis when using metal electrodes, offer a clean and efficient way to achieve halogenation. frontiersin.org An electrochemical oxidative halogenation using sodium halides (NaX) as the halogen source has been developed for various (hetero)arenes under metal-catalyst- and exogenous-oxidant-free conditions. frontiersin.org

Direct ortho-tert-Butylation and para-Bromination Protocols

A highly regioselective route to this compound involves a two-step process: the direct ortho-tert-butylation of a p-bromophenol derivative or the para-bromination of 2-tert-butylphenol.

The selective ortho-tert-butylation of phenols can be achieved using various methods. thieme-connect.com While Friedel-Crafts alkylation often leads to a mixture of isomers, specific catalysts and conditions can favor ortho-substitution. google.comresearchgate.net For example, using aluminum phenoxide as a catalyst promotes the ortho-alkylation of phenol with isobutylene. google.com Silica (B1680970) gel has also been found to be an effective catalyst for the tert-butylation of phenols. researchgate.net

A more direct and efficient approach for the synthesis of this compound is the para-bromination of 2-tert-butylphenol. As mentioned earlier, this can be achieved with high selectivity using bromine in ethyl acetate or N-bromosuccinimide in hexafluoroisopropanol. google.comrsc.org The steric bulk of the tert-butyl group at the ortho position helps to direct the incoming electrophile (bromine) to the para position.

The following table outlines a direct synthesis of 4-bromo-2-tert-butylphenol, which is an isomer of the target compound.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| 2-tert-butylphenol | Bromine | Ethyl acetate | 0°C | 4-bromo-2-tert-butylphenol | 91% | google.com |

| 2-tert-butylphenol | N-Bromosuccinimide | Hexafluoroisopropanol | Ice bath, 5 hours | 4-bromo-2-tert-butylphenol | 96% | rsc.org |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comchembam.com This includes focusing on atom economy, using safer solvents, and developing energy-efficient processes.

Solvent-Free and Atom-Economical Methodologies

Solvent-free reactions are a key aspect of green chemistry as they reduce waste and can lead to simpler reaction workups. iau.ir The bromination of phenols and anilines has been studied under solvent-free conditions. iau.ir For example, the use of N-bromosaccharin in the presence of tungstophosphoric acid allows for the efficient bromination of phenols at room temperature without a solvent. iau.ir Similarly, quaternary ammonium (B1175870) tribromides have been used for the solvent-free bromination of various organic substrates. acgpubs.org

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comchembam.com Reactions with high atom economy are desirable as they generate less waste. Addition and rearrangement reactions are typically highly atom-economical. nih.gov In the context of synthesizing this compound, a greener approach would favor methods that maximize the incorporation of atoms from the starting materials into the final product.

For instance, the use of H₂O₂-HBr for bromination is considered a green approach as it generates water as the primary byproduct. researchgate.net The oxidative bromination of 4-tert-butylphenol with H₂O₂-HBr in water has been shown to be a regioselective and quantitative method for producing 2-bromo-4-tert-butylphenol. researchgate.net

The table below highlights some green synthetic approaches relevant to the synthesis of substituted phenols.

| Reaction Type | Reagents | Conditions | Green Aspect | Reference |

| Bromination | N-Bromosaccharin, Tungstophosphoric acid | Solvent-free, room temperature | Solvent-free, high yield | iau.ir |

| Bromination | Quaternary ammonium tribromides | Solvent-free, thermal/microwave | Solvent-free, short reaction time | acgpubs.org |

| Oxidative Bromination | H₂O₂-HBr | Water | Use of water as solvent, generates water as byproduct | researchgate.net |

Application of Sustainable Catalytic Systems

The development of synthetic routes for fine chemicals like this compound is increasingly guided by the principles of green chemistry, which prioritize the use of sustainable and environmentally benign catalytic systems. These systems aim to replace conventional homogeneous catalysts that are often corrosive, difficult to separate from the reaction mixture, and generate significant waste. The synthesis of this compound typically involves two key transformations: the Friedel-Crafts alkylation of phenol to produce the 2-tert-butylphenol precursor, followed by electrophilic bromination. Sustainable catalytic approaches have been developed for both stages.

For the initial alkylation step, solid acid catalysts have emerged as a highly effective and reusable alternative to traditional Lewis acids like aluminum chloride (AlCl₃) or strong protonic acids like sulfuric acid. sharif.edu Researchers have developed mesoporous solid acid catalysts, such as a mixture of zinc chloride (ZnCl₂) and AlCl₃ supported on silica gel, for the tert-butylation of phenols. sharif.edu These catalysts offer high surface area and porosity, facilitating the reaction under solvent-free conditions, often accelerated by microwave irradiation. sharif.edu Another approach involves using zeolites, such as Cu(I)-exchanged faujasite (CuI-USY), which can act as heterogeneous catalysts. mdpi.com While demonstrated for oxidative coupling, zeolites are well-known solid acid catalysts for alkylation, prized for their shape selectivity, thermal stability, and the ease with which they can be recovered and recycled, thereby minimizing waste streams. mdpi.com

For the subsequent bromination step, sustainable methods focus on replacing hazardous elemental bromine (Br₂) with safer alternatives and employing catalytic systems that enhance selectivity and efficiency. N-Bromosuccinimide (NBS) has become a preferred brominating agent due to its solid nature and more controlled reactivity. mdpi.com Research has shown that the ortho-bromination of phenols using NBS can be achieved with high selectivity and yield in greener solvents like ACS-grade methanol, avoiding chlorinated solvents. mdpi.com The use of a catalytic amount of an acid, such as para-toluenesulfonic acid (pTsOH), can significantly enhance the reaction rate and selectivity for the desired ortho-brominated product. mdpi.com Further advancing the green chemistry paradigm, systems using hydrogen peroxide (H₂O₂) with potassium bromide (KBr) in micellar media have been explored for catalytic bromination, aiming to reduce solvent waste and utilize less hazardous reagents.

Table 1: Overview of Sustainable Catalytic Systems in Phenol Alkylation and Bromination

| Reaction Step | Catalyst System | Key Advantages | Relevant Precursor/Product |

|---|---|---|---|

| Phenol Alkylation | ZnCl₂/AlCl₃ on Silica Gel sharif.edu | Reusable solid acid, solvent-free conditions, microwave compatible. | 2-tert-butylphenol |

| Phenol Alkylation | Sulfonic Acid Resins (e.g., Amberlyst-15) google.com | Heterogeneous catalyst, suitable for industrial scale-up. | tert-Butylphenols |

| Phenol Alkylation | Synergistic FeCl₃/Trifluoroacetic acid (TFA) rsc.org | Uses environmentally benign iron catalyst, mild conditions. | 2,4-di-tert-butylphenol |

| Phenol Bromination | NBS / p-Toluenesulfonic acid (pTsOH) in Methanol mdpi.com | Replaces elemental bromine, uses greener solvent, high ortho-selectivity. | 2-Bromo-4-substituted phenols |

Optimization of Reaction Conditions and Process Efficiency for Scalable Production

Transitioning the synthesis of this compound from laboratory-scale to industrial production requires rigorous optimization of reaction conditions to maximize yield, purity, and cost-effectiveness while ensuring process safety and scalability. This involves a detailed study of parameters such as temperature, pressure, catalyst loading, and reagent stoichiometry.

For the production of the 2-tert-butylphenol intermediate, industrial processes often utilize fixed-bed reactors with solid acid catalysts like sulfonic acid resins. google.com A key aspect of optimization is managing the reaction temperature and pressure to control the selectivity between ortho- and para-isomers. For instance, one patented process describes feeding a mixture of phenol and methyl tert-butyl ether (MTBE) through a reactor at 80°C and 5.0 kgf/cm² to achieve high conversion of MTBE (92.3%) with excellent selectivity (≥99%) towards tert-butylphenols. google.com Another scalable approach uses phosphorus pentoxide as a catalyst for the reaction between phenol and tert-butyl alcohol, with temperatures ranging from 80°C to 230°C in an autoclave reactor to achieve phenol conversions of 60-70%. google.com

The subsequent bromination step requires careful control to ensure selective bromination at the desired C5 position of the 2-tert-butylphenol ring. Optimization studies on analogous compounds, such as the ortho-bromination of para-substituted phenols, provide critical insights. A study using N-Bromosuccinimide (NBS) as the brominating agent demonstrated that the method of addition is crucial for process efficiency. mdpi.com A single portion addition of NBS at the start of the reaction led to lower yields and a mixture of products. mdpi.com In contrast, a controlled, slow addition of an NBS solution over a period of 20 minutes dramatically increased the yield and selectivity for the mono-ortho-brominated product to over 90%. mdpi.com This controlled addition maintains a low bulk concentration of the brominating agent, suppressing over-reaction and the formation of undesired di-brominated byproducts. mdpi.com The use of a catalytic amount (10 mol%) of p-toluenesulfonic acid (pTsOH) was also found to be optimal for achieving high yields in short reaction times (around 25 minutes). mdpi.com

The efficiency of a scalable process also depends heavily on the workup and purification stages. The use of heterogeneous catalysts simplifies separation, as the catalyst can be removed by simple filtration. sharif.edu In the case of the optimized NBS bromination, purification is achieved via standard column chromatography, which is a viable, though potentially costly, method at scale. mdpi.com For large-scale industrial production, exploring purification by crystallization or distillation would be a critical optimization step. Furthermore, the adoption of continuous flow reactors over traditional batch processing can offer significant advantages in scalability, safety, and consistency by providing superior control over reaction parameters like temperature and residence time. unife.it

Table 2: Optimization of Mono-Ortho-Bromination of a Phenolic Substrate using NBS

| Entry | NBS Addition Method | pTsOH (mol%) | Product Ratio (ortho:di-bromo:other) | Isolated Yield (ortho-product) |

|---|---|---|---|---|

| 1 mdpi.com | Single Portion | 10 | 73:24:3 | 71% |

| 2 mdpi.com | Slow addition over 20 min | 10 | 94:3:3 | 92% |

| 3 mdpi.com | Slow addition over 20 min | 0 | Lower conversion (data not specified) | Not reported |

Data derived from a study on the ortho-bromination of p-cresol, demonstrating principles applicable to substituted phenol bromination. mdpi.com

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 5 Bromo 2 Tert Butylphenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of 5-Bromo-2-tert-butylphenol is the primary site for substitution reactions. The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the bromine atom, while deactivating due to its inductive effect, can be a leaving group in nucleophilic aromatic substitution, particularly when the ring is activated by other substituents or under specific reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) at the bromine-bearing carbon of this compound is a feasible transformation, although it generally requires harsh conditions or the presence of a strong nucleophile. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom attached to the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the bromide ion is eliminated, restoring the aromaticity of the ring.

The reactivity of aryl halides in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups ortho and para to the halogen, which can stabilize the negative charge of the Meisenheimer intermediate. libretexts.org In this compound, the hydroxyl group is electron-donating by resonance, which does not favor the stabilization of the anionic intermediate. However, under strongly basic conditions, the deprotonation of the hydroxyl group to form a phenoxide ion increases the electron density of the ring, which can influence the reaction pathway. For related bromo-phenolic compounds, nucleophilic substitution has been observed under high temperatures with nucleophiles like sodium hydroxide. A study on 5-bromo-1,2,3-triazines demonstrated that they can undergo a concerted SNAr reaction with phenols, highlighting that alternative, non-stepwise mechanisms can also be operative. nih.govorganic-chemistry.org

The hydroxyl group of this compound is a key functional handle for a variety of derivatizations, including etherification and esterification. These reactions typically proceed via nucleophilic attack of the phenolic oxygen.

Etherification: The formation of ethers from phenols can be achieved under various conditions, most commonly through the Williamson ether synthesis. This involves the deprotonation of the phenol (B47542) with a suitable base to form the more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide. The general process for phenol etherification can require temperatures ranging from 150°C to 350°C, depending on the reactants. google.com Weakly acidic catalysts can also promote the formation of phenyl alkyl ethers. google.com

Esterification: Phenolic esters can be readily prepared by reacting this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base. The base, typically a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrogen halide byproduct and to activate the phenol. The steric hindrance from the ortho-tert-butyl group might slow the reaction rate compared to unhindered phenols.

Other Derivatizations: The phenolic hydroxyl group is also susceptible to oxidation, which can lead to the formation of quinone-type structures. The specific products formed depend on the oxidizing agent and reaction conditions.

Cross-Coupling Reactions Utilizing the Aryl Bromide Moiety of this compound

The carbon-bromine bond in this compound serves as an excellent anchor point for the construction of more complex molecular architectures through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are exceptionally versatile for activating the C-Br bond in aryl bromides like this compound, enabling a range of powerful cross-coupling transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for the formation of biaryl structures. For the Suzuki-Miyaura coupling of aryl bromides, a variety of palladium catalysts and ligands have been developed to ensure high efficiency and broad substrate scope. researchgate.netnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst/Ligand | Base | Solvent | Temperature | Reference |

| Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | o-xylene | 143 °C | oup.com |

| Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | RT - 100 °C | nih.gov |

| PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 80 °C | General Condition |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 °C | General Condition |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction is highly stereoselective, typically affording the E-isomer of the product. Various palladium sources, including Pd(OAc)₂, can be used, often in combination with phosphine (B1218219) ligands. researchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. mdpi.comorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. mdpi.comlibretexts.org Copper-free versions of the Sonogashira reaction have also been developed, often employing bulky, electron-rich phosphine ligands to enhance catalyst activity. organic-chemistry.org

Table 2: Catalyst Systems for Sonogashira Coupling of Aryl Bromides

| Catalyst System | Base | Solvent | Temperature | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | RT - 70 °C | mdpi.com |

| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | HN(i-Pr)₂ | Dioxane | Room Temp | organic-chemistry.org |

| Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Acetonitrile (B52724) | 60 °C | General Condition |

| Pd(OAc)₂ / SPhos (Copper-free) | K₃PO₄ | Toluene | 100 °C | General Condition |

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. libretexts.orglibretexts.org The reaction requires a palladium catalyst with specialized, bulky, and electron-rich phosphine ligands (e.g., Josiphos, XPhos, BrettPhos) and a strong base. libretexts.orgsemanticscholar.orgacs.org

Copper catalysts also play a significant role in the transformation of aryl bromides. While often used as a co-catalyst in palladium-mediated reactions like the Sonogashira coupling, copper can independently catalyze important C-C and C-heteroatom bond-forming reactions. mdpi.comnih.gov

The Ullmann condensation is a classic example of a copper-catalyzed reaction that couples aryl halides with alcohols, amines, or thiols to form diaryl ethers, arylamines, and aryl thioethers, respectively. For related bromophenols, copper-catalyzed coupling reactions have been reported. More recently, highly efficient copper-catalyzed methods for the cross-coupling of aryl bromides with various nucleophiles, such as malonates, have been developed, often utilizing specific ligands to enhance catalyst performance and turnover numbers. zjut.edu.cn

The mechanisms of these transition metal-catalyzed reactions are generally well-understood and proceed through a catalytic cycle involving several key steps.

For palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the cycle typically begins with the oxidative addition of the aryl bromide (Ar-Br) to a low-valent palladium(0) complex, forming a Pd(II)-aryl intermediate (Ar-Pd-Br). libretexts.org

In the Suzuki reaction, this is followed by transmetalation , where the organic group from the boron reagent is transferred to the palladium center, displacing the bromide. libretexts.org

In the Heck reaction, the alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the Ar-Pd bond. A subsequent β-hydride elimination releases the product. organic-chemistry.org

In the Sonogashira reaction, the copper(I) co-catalyst is believed to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate. libretexts.org

In the Buchwald-Hartwig amination, the amine coordinates to the palladium center, and deprotonation by the base leads to the formation of a palladium-amido complex. libretexts.org

The final step in all these cycles is reductive elimination , where the two organic fragments on the palladium center couple and are released as the final product, regenerating the active Pd(0) catalyst. libretexts.org

The mechanism of copper-catalyzed couplings can be more varied. They can proceed through pathways involving organometallic intermediates and different oxidation states of copper (Cu(I), Cu(II), Cu(III)), as well as through radical pathways. nih.gov For instance, in Ullmann-type reactions, the mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species.

Oxidative and Reductive Manipulations of the Phenolic Core

The phenolic core of this compound is susceptible to both oxidation and reduction, targeting the hydroxyl group, the aromatic ring, and the carbon-bromine bond.

Oxidative Transformations

The oxidation of this compound, like other substituted phenols, primarily involves the phenolic hydroxyl group and the aromatic ring, often leading to the formation of quinones. The presence of the electron-donating hydroxyl and tert-butyl groups activates the ring, while the bromine atom can influence the regioselectivity of the oxidation.

Commonly, oxidation of hindered phenols yields benzoquinones or diphenoquinones. For instance, studies on analogous 2,6-di-tert-butylphenol (B90309) derivatives show they can be oxidized to 2,6-di-tert-butyl-1,4-benzoquinone (DTBQ) using various oxidizing systems, including cupric–superoxo complexes. nih.gov It is anticipated that the oxidation of this compound would proceed similarly. The reaction with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium would likely oxidize the phenol to the corresponding 2-bromo-5-tert-butyl-1,4-benzoquinone. The reaction is initiated by the formation of a phenoxyl radical, which is then further oxidized.

Table 1: Potential Oxidative Reactions of this compound (Based on Analogous Compounds)

| Oxidizing Agent | Substrate Analogue | Product | Conditions | Reference |

|---|---|---|---|---|

| Potassium Permanganate (KMnO₄) | 2-Bromo-6-tert-butylphenol | 2-Bromo-6-tert-butyl-1,4-benzoquinone | Acidic medium, heat | |

| Chromium Trioxide (CrO₃) / H₂SO₄ | 2-Bromo-6-tert-butylphenol | 2-Bromo-6-tert-butyl-3,5-cyclohexadienone | 0°C | |

| Cupric–Superoxo Complex | 2,6-di-tert-butylphenol derivatives | 2,6-di-tert-butyl-1,4-benzoquinone | Low temperature | nih.gov |

Reductive Transformations

Reductive processes can target either the aromatic ring or the carbon-bromine bond.

Catalytic Hydrogenation: The aromatic ring of phenolic compounds can be reduced to the corresponding cyclohexanol (B46403) derivative through catalytic hydrogenation. For example, the hydrogenation of p-tert-butylphenol over a ruthenium-on-carbon catalyst yields cis-4-tert-butylcyclohexanol, while other catalysts like palladium can also be employed. google.com Applying this to this compound, catalytic hydrogenation using catalysts such as ruthenium or palladium on a support would be expected to reduce the benzene (B151609) ring. This reaction would likely yield 4-bromo-2-tert-butylcyclohexanol. Depending on the catalyst's activity and the reaction conditions (temperature, pressure, and solvent), concurrent reductive debromination may also occur, leading to the formation of 2-tert-butylcyclohexanol.

Reductive Debromination: The carbon-bromine bond can be selectively cleaved under reductive conditions. This is a common transformation for aryl halides. This can be achieved using various methods, including catalytic hydrogenation with a specific catalyst like palladium on carbon in the presence of a base, or with metal-acid systems. The product of such a reaction would be 2-tert-butylphenol (B146161).

Functionalization and Modification of the tert-Butyl Substituent

Direct functionalization of the tert-butyl group on this compound is challenging due to the high strength and inertness of the C-H bonds within the alkyl group. Most C-H activation strategies for phenols target the more reactive C-H bonds on the aromatic ring. acs.orgoup.com However, certain transformations involving the tert-butyl group are possible, primarily revolving around its removal or rearrangement.

Oxidative Elimination: Under certain oxidative conditions, tert-butyl substituted phenols can undergo elimination of the tert-butyl group as isobutylene (B52900). nih.gov For example, the reaction of para-alkyl-substituted 2,6-di-tert-butylphenols with a cupric-superoxo complex can lead to the formation of a benzoquinone and the elimination of the para-substituent. nih.gov A similar pathway could potentially lead to the removal of the tert-butyl group from this compound during strong oxidation.

Dealkylation (De-tert-butylation): The tert-butyl group can be removed from a phenolic ring, a reaction known as dealkylation. This is typically achieved under acidic conditions (e.g., with AlCl₃, H₂SO₄, or H₃PO₄) and is often driven by the formation of the stable tert-butyl cation. The process can be reversible, and controlling the conditions is crucial to achieve selectivity. For this compound, treatment with a strong acid catalyst could yield 4-bromophenol.

Rearrangement/Migration: While less common, rearrangement of the tert-butyl group is a possibility under certain catalytic conditions, particularly during electrophilic substitution reactions where the bulky group may migrate to a less sterically hindered position.

Direct conversion of the methyl groups within the tert-butyl substituent to other functional groups (e.g., -CH₂OH, -COOH) is not a standard transformation and would require highly specialized, multi-step synthetic routes that are not widely reported for this specific compound.

Design and Synthesis of Advanced Derivatives and Analogues of 5 Bromo 2 Tert Butylphenol

Systematic Exploration of Aryl Ether Derivatives Derived from 5-Bromo-2-tert-butylphenol, including di(hydroxydialkylaryl)methane derivatives

The synthesis of aryl ether derivatives from this compound can be achieved through various etherification methods. A common approach is the Williamson ether synthesis, where the phenoxide, generated by treating the phenol (B47542) with a suitable base, acts as a nucleophile to displace a halide from an alkyl halide. For instance, reacting 4-bromo-2-tert-butylphenol (B178157) with a methoxide (B1231860) in an organic solvent can yield the corresponding methoxy (B1213986) derivative. core.ac.uk This reaction often requires the presence of a catalyst, such as copper or its salts, to facilitate the coupling. core.ac.uk

A particularly important class of derivatives are the di(hydroxydialkylaryl)methanes. These compounds, which feature two phenolic units linked by a methylene (B1212753) bridge, are often synthesized through the acid-catalyzed condensation of a phenol with a formaldehyde (B43269) source, such as dimethoxymethane (B151124). osti.gov In the context of this compound, this reaction would involve the electrophilic substitution of the aromatic ring by an activated formaldehyde equivalent, followed by reaction with a second molecule of the phenol. The reaction of 4-methyl-2-tert-butylphenol with dimethoxymethane has been investigated, providing a template for this transformation. osti.gov These methylene-bridged phenols are recognized for their role in various applications, including as antioxidants. osti.govnih.gov

| Starting Phenol | Reagent(s) | Derivative Class | Example Product |

|---|---|---|---|

| This compound | 1. Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | Alkyl Aryl Ether | 5-Bromo-2-tert-butyl-1-methoxybenzene |

| This compound | Dimethoxymethane, Acid Catalyst | di(hydroxydialkylaryl)methane | Bis(4-bromo-2-tert-butyl-hydroxyphenyl)methane |

Development of Phenoxybenzene Analogues via Ullmann-type Coupling

Phenoxybenzene structures, also known as diaryl ethers, are synthesized by forming a carbon-oxygen bond between two aromatic rings. The Ullmann-type condensation is a classical and effective method for this transformation. organic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. organic-chemistry.orgnih.gov In this scenario, this compound can act as either the phenol component or, after conversion to its corresponding aryl halide (if the bromine is replaced), the halide component.

A general procedure involves reacting the sodium or potassium salt of a phenol with an aryl halide in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), often with a ligand to stabilize the copper intermediate and accelerate the reaction. nih.govresearchgate.net The reaction's versatility allows for the coupling of a wide range of substituted phenols and aryl halides, enabling the synthesis of a diverse library of phenoxybenzene analogues derived from this compound. rsc.org The conditions are generally harsh, often requiring high temperatures, but modern advancements have introduced milder protocols. nih.gov

| Phenol Component | Aryl Halide Component | Catalyst System | Product Class |

|---|---|---|---|

| This compound | Iodobenzene | CuI / Ligand (e.g., 1,10-Phenanthroline) | (5-Bromo-2-tert-butyl)phenyl Ether |

| Phenol | 5-Bromo-2-tert-butyl-1-iodobenzene | CuI / Base (e.g., Cs₂CO₃) | (5-Bromo-2-tert-butyl)phenyl Ether |

Synthesis of Phenolic Ester and Amide Derivatives for Diverse Chemical Applications

The phenolic hydroxyl group of this compound is a prime site for derivatization to form esters and amides, which are valuable intermediates and final products in various chemical fields.

Phenolic Esters are readily synthesized by reacting the phenol with carboxylic acids or their derivatives. A standard method is the Schotten-Baumann reaction, where an acyl chloride or anhydride (B1165640) is added to the phenol in the presence of a base (e.g., pyridine (B92270) or aqueous sodium hydroxide) to neutralize the HCl or carboxylic acid byproduct and catalyze the reaction.

Phenolic Amide Derivatives can be prepared through a multi-step sequence. One synthetic route involves first reacting the phenol with an α-halo acyl halide, such as 2-bromoacetyl bromide, to form an intermediate α-halo ester. This ester can then undergo nucleophilic substitution with a primary or secondary amine, or a nitrogen-containing heterocycle, to displace the bromine and form the final amide derivative. mdpi.com This approach has been successfully used to synthesize a series of amide derivatives from sterically hindered phenols like 3,5-di-tert-butyl-4-hydroxyphenol, demonstrating its applicability to the this compound scaffold. mdpi.com

| Derivative Type | Reagent 1 | Reagent 2 | Example Product Structure |

|---|---|---|---|

| Ester | This compound | Acetyl Chloride / Base | 5-Bromo-2-tert-butylphenyl acetate (B1210297) |

| Amide | 5-Bromo-2-tert-butylphenyl 2-bromoacetate | Pyrrolidine | 2-(5-Bromo-2-tert-butylphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one |

Structural Modification and Elaboration of the Phenolic Framework

Beyond derivatization of the hydroxyl group, the phenolic framework of this compound can be further modified. The tert-butyl group plays a significant role in these transformations. While it provides steric hindrance, it can also be used as a "positional protecting group" to block reactive sites (typically ortho and para to the hydroxyl) and direct other functionalizations. scientificupdate.com Subsequently, these tert-butyl groups can often be removed under acidic conditions via a retro-Friedel-Crafts reaction, regenerating the unsubstituted position. scientificupdate.com

Further electrophilic substitution reactions, such as nitration or additional halogenation, can be performed on the aromatic ring. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the hydroxyl group (ortho-, para-directing), the tert-butyl group (ortho-, para-directing), and the bromine atom (ortho-, para-directing, but deactivating). Studies on the nitration of related di-tert-butylphenols show that the reaction proceeds through discrete intermediates and the substitution pattern is highly dependent on the positions of the bulky alkyl groups. cdnsciencepub.com For example, nitration of 3,5-di-tert-butylphenol (B75145) leads to initial nitration at the 2-position, guided by the powerful directing effect of the hydroxyl group. cdnsciencepub.com

| Modification Strategy | Reagents | Purpose | Example Transformation |

|---|---|---|---|

| Electrophilic Nitration | HNO₃ / Acetic Anhydride | Introduce nitro group | This compound → 5-Bromo-2-tert-butyl-x-nitrophenol |

| Additional Halogenation | Br₂ / Solvent | Introduce additional bromo group | This compound → x,5-Dibromo-2-tert-butylphenol |

| De-tert-butylation | AlCl₃ / Toluene | Remove tert-butyl group | This compound → 4-Bromophenol |

Structure-Reactivity Relationship Studies in Derivative Synthesis

The synthesis of derivatives from this compound is governed by distinct structure-reactivity relationships arising from its unique substitution pattern.

Steric Effects : The ortho-tert-butyl group exerts significant steric hindrance around the phenolic hydroxyl group and the C6 position of the ring. This bulkiness can decrease the rate of reactions involving the hydroxyl group and may hinder electrophilic attack at the adjacent C6 position. scientificupdate.com For example, in the alkylation of phenols, a second alkylation ortho to an existing group is often a much slower process due to these steric effects. scientificupdate.com However, this same steric bulk can enhance the stability of the resulting derivatives.

Electronic Effects : The hydroxyl group is a strong activating, ortho-, para-director. The tert-butyl group is also an activating, ortho-, para-director via hyperconjugation and inductive effects. Conversely, the bromine atom at C5 is a deactivating group (due to its inductive effect) but is also an ortho-, para-director (due to resonance). The interplay of these effects determines the regioselectivity of further electrophilic aromatic substitutions. For instance, in nitration reactions of substituted phenols, the powerful activating effect of the hydroxyl group typically dictates the position of the incoming nitro group, even in the presence of deactivating halogens. cdnsciencepub.com

Reactivity of the C-Br Bond : The bromine atom at C5 provides a reactive handle for cross-coupling reactions. As discussed in the context of Ullmann coupling, this C-Br bond can be activated by a copper catalyst to form C-O bonds. It can also participate in other transition-metal-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C, C-N, and other bonds, greatly expanding the synthetic possibilities from this scaffold.

| Structural Feature | Effect | Impact on Derivative Synthesis |

|---|---|---|

| ortho-tert-butyl group | Steric Hindrance | Reduces reactivity at OH and C6; enhances stability of derivatives. scientificupdate.com |

| -OH, -C(CH₃)₃, -Br groups | Combined Electronic Effects | Directs regioselectivity of electrophilic aromatic substitution (e.g., nitration). cdnsciencepub.com |

| meta-Bromo substituent | Reactive Site | Enables C-O, C-C, and C-N bond formation via transition-metal catalysis (e.g., Ullmann coupling). organic-chemistry.orgnih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 5 Bromo 2 Tert Butylphenol

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis (e.g., GC-MS, LC-MS)

High-Resolution Mass Spectrometry (HRMS) is a vital tool for the unambiguous determination of the molecular formula of 5-Bromo-2-tert-butylphenol by providing a highly accurate mass measurement. The calculated exact mass for C₁₀H₁₃BrO is approximately 228.0150 Da. nih.gov HRMS techniques can confirm this mass with a high degree of precision, thereby verifying the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile compounds like this compound. In a typical GC-MS analysis, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. The resulting mass spectrum will show a molecular ion peak [M]⁺ corresponding to the mass of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns observed in the mass spectrum provide further structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique, particularly for less volatile compounds or for analyses requiring different separation selectivity. nih.gov LC-MS can be used to analyze this compound and its potential metabolites or degradation products in various matrices. nih.govresearchgate.net Similar to GC-MS, the mass spectrometer provides accurate mass data and fragmentation patterns. A rapid and sensitive LC-MS/MS method has been developed for the simultaneous determination of related brominated compounds. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the identification of functional groups.

IR spectroscopy of this compound reveals characteristic absorption bands. A broad band in the region of 3400-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the tert-butyl group are observed in the 2800-3100 cm⁻¹ region. The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, often below 600 cm⁻¹.

Raman spectroscopy , which relies on inelastic scattering of light, provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations and the C-Br stretch can be readily observed. The combination of IR and Raman data allows for a more complete vibrational analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The phenolic ring system in this compound acts as a chromophore, absorbing UV light. The UV-Vis spectrum typically shows absorption maxima corresponding to π → π* transitions of the aromatic ring. The position and intensity of these absorption bands can be influenced by the substituents on the ring, namely the bromine atom and the tert-butyl group.

Chromatographic Methods for Purity Assessment and Separation Science (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. sielc.com A reverse-phase HPLC method, using a C18 column with a mobile phase of acetonitrile (B52724) and water, can effectively separate the compound from related substances. sielc.com The purity of the sample can be determined by integrating the peak area of the main component and any impurities.

Gas Chromatography (GC) is also a valuable tool for purity assessment, particularly given the volatility of this compound. google.com A capillary GC column can provide high-resolution separation of the target compound from isomers and other volatile byproducts. google.comorgsyn.org GC analysis has been used to confirm the high purity of synthesized 4-bromo-2-tert-butylphenol (B178157), a related isomer. google.com

Theoretical and Computational Investigations of 5 Bromo 2 Tert Butylphenol

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-bromo-2-tert-butylphenol. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Electronic Structure and Stability: DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311+G(d,p), can determine the optimized molecular geometry of this compound in its lowest energy state. stuba.sk These calculations confirm stability by ensuring there are no imaginary frequencies in the vibrational analysis. researchgate.net Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. tandfonline.com

Reactivity Prediction: The electronic landscape of the molecule, visualized through the Molecular Electrostatic Potential (MEP) map, reveals sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow regions) around the electronegative oxygen atom and the bromine atom, indicating these are likely sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydroxyl hydrogen, marking it as a site for nucleophilic interaction.

Global reactivity descriptors, calculated using the HOMO and LUMO energies, provide quantitative measures of reactivity. These descriptors, including chemical hardness, softness, and electronegativity, help in comparing the reactivity of this compound with other related phenols. tandfonline.com

| Parameter | Description | Predicted Significance for this compound |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Defines bond lengths, bond angles, and dihedral angles that influence steric and electronic properties. |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | A higher HOMO energy suggests greater susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | A lower LUMO energy indicates a higher propensity to react with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A key indicator of chemical stability and reactivity. A smaller gap suggests higher polarizability and reactivity. |

| MEP Map | A visualization of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. |

| Global Descriptors | Chemical Potential, Hardness, Softness, Electrophilicity Index. | Quantifies the overall reactivity and stability of the molecule. |

This table is illustrative, based on typical outcomes of DFT analysis for substituted phenols.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations describe a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. nih.gov

Conformational Analysis: For this compound, a key conformational feature is the orientation of the bulky tert-butyl group and the hydroxyl group relative to the benzene (B151609) ring. MD simulations can explore the potential energy surface associated with the rotation around the C-O bond of the hydroxyl group and the C-C bond of the tert-butyl group. wiley.com These simulations reveal the most populated conformations in different environments (e.g., in a vacuum, in a nonpolar solvent, or in water) and the energy barriers between them. The steric hindrance from the ortho-tert-butyl group is expected to significantly influence the preferred orientation of the hydroxyl proton.

Intermolecular Interactions: MD simulations are particularly useful for studying how this compound interacts with other molecules, such as solvents or biological macromolecules. By simulating the compound in a box of solvent molecules (e.g., water or a nonpolar solvent like hexane), one can analyze the formation and dynamics of hydrogen bonds between the phenolic hydroxyl group and solvent molecules. The simulations can also quantify how the tert-butyl group's steric bulk creates a "shielded" environment, which can reduce the accessibility of certain parts of the molecule to approaching reactants. smolecule.com This has been shown in similar molecules, where a tert-butyl group can reduce the accessible conformational space for nucleophiles by 30-40%. smolecule.com

| Simulation Aspect | Information Gained for this compound |

| Torsional Angle Analysis | Identifies the most stable rotational isomers (rotamers) of the hydroxyl and tert-butyl groups. |

| Radial Distribution Functions | Describes the probability of finding a solvent molecule at a certain distance from a specific atom (e.g., the hydroxyl oxygen). |

| Hydrogen Bond Analysis | Quantifies the lifetime and geometry of hydrogen bonds formed with solvent molecules or other solutes. |

| Solvation Free Energy | Calculates the energy change when the molecule is transferred from a vacuum to a solvent, indicating its solubility. |

This table outlines typical analyses performed in MD simulations and their expected relevance to the target molecule.

Predictive Modeling of Reaction Pathways and Transition States for Derivatives

Computational chemistry can be used to model entire reaction profiles, providing valuable information on the feasibility and mechanisms of chemical transformations involving this compound. This is crucial for predicting how it might be converted into various derivatives.

DFT methods are employed to locate the structures of transition states (TS)—the highest energy points along a reaction coordinate. The energy of the TS relative to the reactants determines the activation energy, which is a key factor governing the reaction rate. For instance, in the synthesis of derivatives, one might investigate electrophilic aromatic substitution reactions, such as nitration or further halogenation. Computational modeling could predict whether an incoming electrophile would preferentially add to the ortho, meta, or para positions relative to the existing substituents. uomustansiriyah.edu.iq

For example, modeling the nitration of this compound would involve calculating the energies of the possible Wheland intermediate carbocations. smolecule.com The stability of these intermediates dictates the final product distribution. Similarly, for nucleophilic substitution reactions on derivatives, the mechanism can be elucidated by modeling intermediates like the Meisenheimer complex. These models can guide synthetic chemists in choosing the appropriate reaction conditions to achieve a desired product. researchgate.net

Analysis of Substituent Effects on Aromaticity and Reactivity

The chemical behavior of this compound is governed by the electronic effects of its three substituents: the hydroxyl (-OH), the tert-butyl (-C(CH₃)₃), and the bromo (-Br) groups.

Hydroxyl (-OH) Group: This is a strong activating group, meaning it increases the electron density of the aromatic ring through resonance (p-π conjugation). It is an ortho-, para-director for electrophilic aromatic substitution. uomustansiriyah.edu.iq

tert-Butyl (-C(CH₃)₃) Group: This alkyl group is a weak activating group, donating electron density primarily through an inductive effect and hyperconjugation. It is also an ortho-, para-director. Its significant steric bulk, however, can hinder substitution at the adjacent ortho position.

Bromo (-Br) Group: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (due to high electronegativity). However, they are ortho-, para-directors because they can donate electron density through resonance via their lone pairs. uomustansiriyah.edu.iq

Computational methods can quantify these effects by calculating parameters like Nucleus-Independent Chemical Shift (NICS) to assess aromaticity and by mapping the Fukui functions to pinpoint the most reactive sites within the molecule. tandfonline.com

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as a Versatile Synthetic Building Block for Complex Organic Molecules

5-Bromo-2-tert-butylphenol serves as a key intermediate in fine chemical synthesis. lookchem.com The presence of three distinct functional sites—the phenolic hydroxyl, the bromine atom, and the positions on the aromatic ring activated by these groups—allows for a wide range of chemical modifications. This makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. sioc-journal.cn

The bromine atom can be readily substituted or used in cross-coupling reactions to introduce new functional groups or to build larger molecular frameworks. The hydroxyl group can be etherified or esterified, and it directs electrophilic substitution to specific positions on the ring. The bulky tert-butyl group provides steric hindrance, which can influence the regioselectivity of reactions and enhance the stability of the resulting products. A notable example of its application is in the synthesis of its aniline (B41778) derivative, 5-bromo-2-tert-butylaniline, demonstrating its role as a precursor to complex substituted aromatic compounds. bldpharm.com

Role in the Development of Surfactants and Specialty Chemicals

The amphiphilic nature of phenolic compounds, possessing both a hydrophilic hydroxyl group and a lipophilic benzene (B151609) ring, is fundamental to their application in surfactant technology. This compound is identified as a raw material for the synthesis of surfactants. lookchem.com The tert-butyl group enhances the lipophilic character of the molecule, a key feature for surfactant performance. Through chemical modification of the phenolic hydroxyl group, for instance by ethoxylation, the hydrophilic-lipophilic balance (HLB) of the molecule can be precisely tuned to suit specific applications, such as emulsifiers, detergents, or wetting agents.

Furthermore, this compound is a building block for various specialty chemicals. aksci.com Its derivatives are employed in industries requiring materials with specific functionalities, such as in the production of fragrances and antioxidants.

Applications in Polymer Chemistry as a Monomer or Intermediate for Polymer Synthesis

In the field of polymer chemistry, this compound is recognized as a potential monomer for creating new polymers. lookchem.combldpharm.com The bromine atom allows it to be used in polymerization reactions, particularly for producing flame-retardant polymers. The incorporation of bromine into the polymer backbone imparts flame-resistant properties, as bromine compounds can act as radical scavengers in the gas phase during combustion, thereby inhibiting the flame propagation process.

While specific studies on polymers derived solely from this compound are not extensively documented, research on related brominated phenols, such as 4-bromo-2,6-di-tert-butylphenol, highlights their use as terminating comonomers in phase transfer catalyzed polymerizations to control molecular weight. scientificlabs.ie This analogue is also used to synthesize monomers for poly(p-phenylenevinylene) derivatives, which are materials with interesting electronic properties. scientificlabs.ie These applications suggest similar potential for the 5-bromo isomer in the synthesis of functional and high-performance polymers.

Contribution to the Design and Synthesis of Functional Materials

The development of functional materials with tailored properties is a significant area of modern chemical research. This compound serves as a precursor for materials designed for specific industrial applications, including antioxidants and flame retardants.

Antioxidant Precursors : Hindered phenols, characterized by bulky alkyl groups adjacent to the hydroxyl group, are well-known for their antioxidant properties. sigmaaldrich.com While the tert-butyl group in this compound is not ortho to the hydroxyl group, its derivatives can be precursors to more complex hindered phenols. Research on related butylphenol derivatives shows significant antioxidant activity, which is crucial for protecting materials like plastics, rubber, and oils from degradation by oxidation. sigmaaldrich.comresearchgate.net The synthesis of more complex antioxidants often involves the functionalization of simpler phenolic building blocks.

Flame Retardant Precursors : Brominated compounds are widely used as flame retardants. researchgate.netgoogle.comnih.gov this compound, by virtue of its bromine content, is a building block for larger flame-retardant molecules or can be incorporated into polymeric materials to enhance their fire resistance. The mechanism of brominated flame retardants typically involves the release of hydrogen bromide at high temperatures, which interferes with the radical chain reactions of combustion.

Exploration in Catalysis and Ligand Design Based on the Phenolic Framework

The phenolic framework of this compound is a versatile platform for designing ligands for metal-catalyzed reactions. The hydroxyl group can be deprotonated to form a phenoxide, which can coordinate to a metal center. Further functionalization, for example, by introducing nitrogen-containing groups, can create multidentate ligands capable of forming stable complexes with a variety of transition metals. researchgate.netnih.gov

Schiff base ligands, formed by the condensation of an aldehyde with an amine, are particularly important in coordination chemistry and catalysis. researchgate.netnih.gov Research on the closely related 5-bromo-2-hydroxybenzaldehyde, which can be derived from this compound, shows its use in synthesizing Schiff base ligands. These ligands form complexes with metals like copper(II) and cobalt(II), which have been studied for their catalytic activities in oxidation reactions. researchgate.net The steric and electronic properties of the ligand, influenced by the bromo and tert-butyl substituents, can be fine-tuned to control the activity and selectivity of the metal catalyst. beilstein-journals.orgwikipedia.org This highlights the potential of this compound derivatives in the development of novel catalysts for organic synthesis.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-Bromo-2-tert-butylphenol, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves bromination of 2-tert-butylphenol using electrophilic brominating agents like N-bromosuccinimide (NBS) in acidic media. Optimization includes controlling stoichiometry (1.1–1.3 eq Br₂ equivalents) and reaction temperature (0–25°C) to minimize di-substitution byproducts . Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) is recommended for purification, with purity verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and tert-butyl group (δ 1.3–1.5 ppm for CH₃) .

- FT-IR : Confirm phenolic -OH stretch (~3200 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Molecular ion peak [M]⁺ at m/z ≈ 242 (for C₁₀H₁₃BrO) with fragmentation patterns identifying Br loss .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 0–4°C to prevent oxidation of the phenolic group. Purity (>95%) is maintained via periodic GC-MS analysis. Avoid aqueous acidic conditions, as the tert-butyl group may undergo hydrolysis .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The tert-butyl group ortho to the bromine atom creates steric bulk, directing Suzuki-Miyaura couplings to para positions. Computational modeling (DFT at B3LYP/6-31G* level) shows increased activation energy (ΔG‡ ≈ 25–30 kcal/mol) for meta-substitution . Experimental validation involves monitoring reaction intermediates via in situ ¹⁹F NMR (if fluorinated analogs are used) .

Q. What strategies resolve contradictions in reported crystallographic data for brominated phenols?

- Methodological Answer : Discrepancies in bond angles/thermal parameters (e.g., C-Br vs. C-O distances) arise from crystal-packing effects. Use single-crystal X-ray diffraction (120 K, Cu-Kα radiation) and refine structures with software like SHELXL. Compare with databases (CCDC) to validate deviations <0.05 Å .

Q. Can this compound act as a ligand in catalytic systems?

- Methodological Answer : The phenolic -OH can coordinate to transition metals (e.g., Pd, Cu) in Ullmann or Buchwald-Hartwig reactions. Ligand efficacy is tested via kinetic studies (monitoring by GC) and comparing turnover frequencies (TOF) with/without tert-butyl substitution. Stability under catalytic conditions is assessed via TGA-DSC (decomposition >200°C) .

Q. How do solvent polarity and pH affect the compound’s photodegradation?

- Methodological Answer : Conduct UV-Vis spectroscopy (λmax ≈ 270 nm) in varying solvents (ε = 2–80) and pH (2–12). Degradation half-life (t₁/₂) decreases in polar protic solvents (e.g., t₁/₂ = 12 h in MeOH vs. 48 h in DCM). Acidic conditions (pH <3) accelerate Br⁻ elimination, tracked via ion chromatography .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on optimal bromination conditions?

- Methodological Answer : Contradictions arise from varying reagent purity or solvent effects. Systematically test NBS vs. Br₂ in controlled environments (e.g., anhydrous vs. humidified). Use DoE (Design of Experiments) to identify critical factors (e.g., temp, catalyst loading) and validate via ANOVA (p <0.05 significance) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.